molecular formula C8H10N2O B13932702 1-(6-(Aminomethyl)pyridin-2-yl)ethanone

1-(6-(Aminomethyl)pyridin-2-yl)ethanone

Cat. No.: B13932702
M. Wt: 150.18 g/mol
InChI Key: BKSNSDKBNGCGJS-UHFFFAOYSA-N
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Description

1-[6-(Aminomethyl)-2-pyridinyl]ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Industrial Production Methods: Industrial production of 1-[6-(Aminomethyl)-2-pyridinyl]ethanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[6-(Aminomethyl)-2-pyridinyl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Aminomethyl)-2-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. In biological systems, it may interact with receptors or enzymes, influencing various biochemical pathways and physiological processes .

Comparison with Similar Compounds

Uniqueness: 1-[6-(Aminomethyl)-2-pyridinyl]ethanone is unique due to its specific structure, which combines an aminomethyl group and a ketone functionality on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

1-[6-(aminomethyl)pyridin-2-yl]ethanone

InChI

InChI=1S/C8H10N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,5,9H2,1H3

InChI Key

BKSNSDKBNGCGJS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CN

Origin of Product

United States

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